Ethyl 4-tert-butylpyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-tert-butylpyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-tert-butylpyrimidine-5-carboxylate typically involves the reaction of ethyl 2,4-dichloropyrimidine-5-carboxylate with tert-butylamine. This reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-tert-butylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the pyrimidine ring.
Substitution: Substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-tert-butylpyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antiviral, anticancer, and antimicrobial agents.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.
Mechanism of Action
The mechanism of action of ethyl 4-tert-butylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Ethyl 4-tert-butylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:
Ethyl 2-amino-4-tert-butylpyrimidine-5-carboxylate: Similar in structure but with an amino group at the 2-position.
Ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate: Contains additional substituents that may alter its biological activity.
The uniqueness of this compound lies in its specific tert-butyl and ethyl ester groups, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H16N2O2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
ethyl 4-tert-butylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-5-15-10(14)8-6-12-7-13-9(8)11(2,3)4/h6-7H,5H2,1-4H3 |
InChI Key |
WBWYTVFIXZMNJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=CN=C1C(C)(C)C |
Origin of Product |
United States |
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